2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[[2-(4-chlorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-26-7-6-20-16(24)8-23-18(14-10-28-11-15(14)22-23)21-17(25)9-27-13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARTRQKHTZPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thieno[3,4-c]pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- A thieno[3,4-c]pyrazole core.
- A chlorophenoxy group.
- An acetamide functional group.
This unique arrangement contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. The compound has shown promising results against various cancer cell lines, particularly in inhibiting the proliferation of breast cancer cells.
- Mechanism of Action : The compound is believed to exert its effects through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that it can inhibit cell cycle progression in cancer cells, leading to apoptosis (programmed cell death) .
- Targeting Specific Pathways : It may interact with key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | EGFR inhibition, apoptosis induction |
| A549 (Lung) | 15.0 | VEGF pathway suppression |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer properties, the compound has been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives exhibit antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines .
Case Study 1: Anticancer Efficacy
A study conducted on the MDA-MB-231 breast cancer cell line demonstrated that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, confirming its role in inducing apoptosis.
Case Study 2: Mechanistic Insights
Another study investigated the molecular mechanisms underlying the anticancer effects of thieno[3,4-c]pyrazole derivatives. It was found that these compounds could downregulate the expression of cyclin D1 and upregulate p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest at the G1 phase.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by substitution reactions to introduce the 4-chlorophenoxy and methoxyethyl acetamide moieties . Key reagents include halogenated aryl precursors, base catalysts (e.g., NaH), and solvents like DMF or DCM. Optimization requires controlling temperature (e.g., 60–80°C for cyclization) and reaction time, with purification via column chromatography . Yield improvements (>70%) are achievable through microwave-assisted synthesis .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight . High-Performance Liquid Chromatography (HPLC) monitors reaction progress, and X-ray crystallography resolves stereochemistry for derivatives .
Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?
The thienopyrazole core undergoes electrophilic substitution at the 5-position under acidic conditions, while the acetamide group is susceptible to hydrolysis in strong bases (e.g., NaOH/EtOH) . Oxidative stability tests (e.g., H₂O₂ exposure) reveal degradation pathways, with LC-MS identifying byproducts like sulfoxide derivatives .
Q. What methodologies are recommended for determining solubility and partition coefficients (LogP)?
Solubility is assessed via saturation shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). LogP is determined using reversed-phase HPLC with a C18 column and octanol-water partitioning . Computational tools like ChemAxon or ACD/Labs predict physicochemical properties for preliminary screening .
Q. What in vitro assays are suitable for initial biological activity screening?
Enzyme inhibition assays (e.g., kinase or protease targets) use fluorescence-based protocols. Cytotoxicity is evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated using non-linear regression .
Advanced Research Questions
Q. How can contradictory data on synthetic yields or biological activity be resolved?
Discrepancies in yields may arise from trace impurities or solvent effects. Replicate syntheses under inert atmospheres (N₂/Ar) and characterize intermediates via TLC/NMR . For bioactivity conflicts, validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and standardize cell culture conditions (e.g., passage number, serum concentration) .
Q. What computational strategies predict target binding and pharmacokinetics?
Molecular docking (AutoDock Vina) models interactions with proteins (e.g., EGFR kinase), while MD simulations (GROMACS) assess binding stability. ADMET predictions (SwissADME) evaluate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
Structure-Activity Relationship (SAR) studies compare analogs with fluorophenyl or methoxyethyl groups. For example, replacing 4-chlorophenoxy with 4-fluorophenoxy increases kinase inhibition by 30%, attributed to enhanced electronegativity . Bioisosteric replacements (e.g., thiazole for pyrazole) are explored to optimize selectivity .
Q. What experimental designs elucidate degradation pathways under physiological conditions?
Forced degradation studies (acid/base/thermal stress) coupled with LC-MS/MS identify degradation products. Accelerated stability testing (40°C/75% RH over 6 months) quantifies hydrolytic cleavage of the acetamide group .
Q. Which in vivo models are appropriate for preclinical toxicity and efficacy evaluation?
Rodent models (e.g., Sprague-Dawley rats) assess acute toxicity (LD₅₀) and pharmacokinetics (IV/PO dosing). Xenograft models (e.g., murine breast cancer) evaluate tumor growth inhibition, with histopathology and serum biomarkers (ALT/AST) monitoring organ toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
